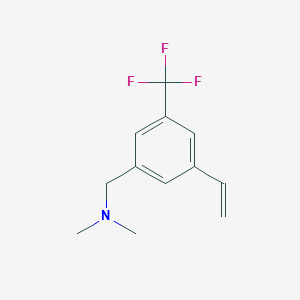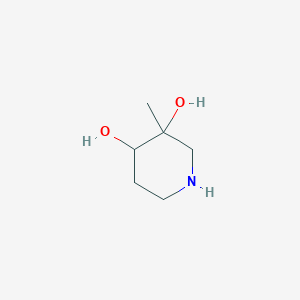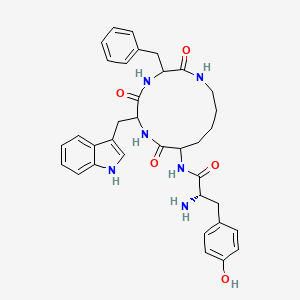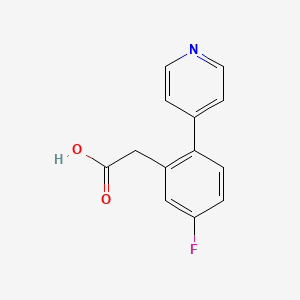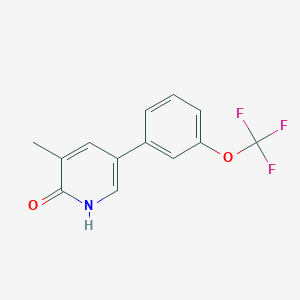
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine is a compound that belongs to the class of trifluoromethylated pyridines. The trifluoromethoxy group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for the synthesis of such compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .
化学反応の分析
Types of Reactions: 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity .
類似化合物との比較
- 2-Hydroxy-3-methyl-5-(trifluoromethyl)pyridine
- 2-Hydroxy-3-methyl-5-(3-(trifluoromethyl)phenyl)pyridine
- 2-Hydroxy-3-methyl-5-(3-(difluoromethoxy)phenyl)pyridine
Uniqueness: The presence of the trifluoromethoxy group in 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs. This makes it a valuable compound for various applications in pharmaceuticals and materials science .
特性
分子式 |
C13H10F3NO2 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
3-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO2/c1-8-5-10(7-17-12(8)18)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,1H3,(H,17,18) |
InChIキー |
AMIZOYRCFBVVLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CNC1=O)C2=CC(=CC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
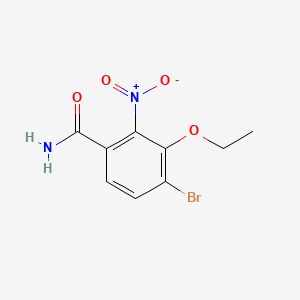
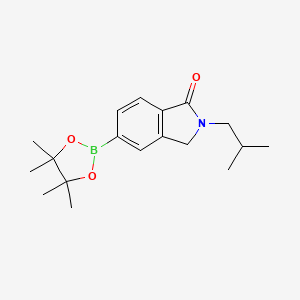
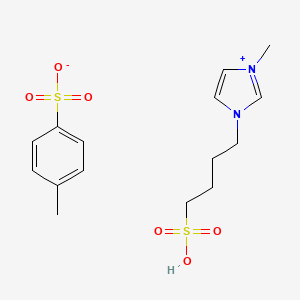
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
